5-bromo-2-chloro-1-fluoro-3-nitrobenzene
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Overview
Description
5-Bromo-2-chloro-1-fluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2BrClFNO2. It is a solid, typically appearing as white to light yellow crystals. This compound is a nitroaromatic, characterized by the presence of nitro, bromo, chloro, and fluoro substituents on a benzene ring .
Preparation Methods
The synthesis of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene can be achieved through multi-step organic synthesis. One common method involves the functionalization of nitrobenzene derivatives. The process typically includes nitration, halogenation, and other functional group transformations. For example, starting with a suitable nitrobenzene, bromination, chlorination, and fluorination steps are carried out under controlled conditions to introduce the respective substituents .
Chemical Reactions Analysis
5-Bromo-2-chloro-1-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro, bromo, and chloro.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups also makes it susceptible to nucleophilic aromatic substitution reactions.
Scientific Research Applications
5-Bromo-2-chloro-1-fluoro-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene involves its interactions with molecular targets through its functional groups. The nitro group, for instance, can participate in redox reactions, while the halogens can engage in halogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
5-Bromo-2-chloro-1-fluoro-3-nitrobenzene can be compared with other similar compounds such as:
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene: Similar in structure but with different positional isomers.
1-Bromo-3-chloro-4-fluoro-5-nitrobenzene: Another positional isomer with different reactivity and properties.
2-Chloro-3-fluoro-5-bromonitrobenzene: Similar substituents but different positions on the benzene ring.
These comparisons highlight the unique reactivity and applications of this compound due to its specific arrangement of substituents.
Properties
CAS No. |
1807224-10-7 |
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Molecular Formula |
C6H2BrClFNO2 |
Molecular Weight |
254.44 g/mol |
IUPAC Name |
5-bromo-2-chloro-1-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H |
InChI Key |
AFFZHZYWAUZGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)Br |
Purity |
95 |
Origin of Product |
United States |
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